Hebesterol Hebesterol
Brand Name: Vulcanchem
CAS No.: 114174-00-4
VCID: VC20855010
InChI: InChI=1S/C29H48O/c1-6-20(24-16-18(24)2)15-19(3)25-9-10-26-23-8-7-21-17-22(30)11-13-28(21,4)27(23)12-14-29(25,26)5/h7,18-20,22-27,30H,6,8-17H2,1-5H3/t18-,19+,20+,22-,23-,24-,25+,26-,27-,28-,29+/m0/s1
SMILES: CCC(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C5CC5C
Molecular Formula: C29H48O
Molecular Weight: 412.7 g/mol

Hebesterol

CAS No.: 114174-00-4

Cat. No.: VC20855010

Molecular Formula: C29H48O

Molecular Weight: 412.7 g/mol

* For research use only. Not for human or veterinary use.

Hebesterol - 114174-00-4

Specification

CAS No. 114174-00-4
Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,4R)-4-[(1S,2S)-2-methylcyclopropyl]hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C29H48O/c1-6-20(24-16-18(24)2)15-19(3)25-9-10-26-23-8-7-21-17-22(30)11-13-28(21,4)27(23)12-14-29(25,26)5/h7,18-20,22-27,30H,6,8-17H2,1-5H3/t18-,19+,20+,22-,23-,24-,25+,26-,27-,28-,29+/m0/s1
Standard InChI Key AAJHVCTWRPOTGA-SIGAZLDMSA-N
Isomeric SMILES CC[C@H](C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@H]5C[C@@H]5C
SMILES CCC(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C5CC5C
Canonical SMILES CCC(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C5CC5C

Introduction

Chemical Identity and Structural Characteristics

Hebesterol is identified by the molecular formula C29H48O with a molecular weight of 412.7 g/mol . The compound features a cyclopropane ring in its side chain, which contributes to its distinctive structural properties and potentially its biological activity. Specifically, Hebesterol is characterized as (25S)-23R-ethyl-24S,26-cyclo-cholest-5-en-3beta-ol, indicating specific stereochemistry at positions 23R, 24S, 25S, and 26 .

Nomenclature and Identifiers

Hebesterol is known by several systematic names that describe its complex stereochemistry and structure:

  • (25S)-23R-ethyl-24S,26-cyclo-cholest-5-en-3beta-ol

  • (23R,24S,25S)-23-ethyl-24,26-cyclo-cholest-5-en-3beta-ol

  • (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,4R)-4-[(1S,2S)-2-methylcyclopropyl]hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

The compound is registered in various chemical databases with the following identifiers:

  • PubChem CID: 13847203

  • Lipid Maps ID: LMST01110009

  • Metabolomics Workbench ID: 35205

  • Nikkaji Number: J410.746B

  • Wikidata: Q76423405

Structural Features

Hebesterol possesses the characteristic four-ring structure common to steroids, with rings labeled A, B, C, and D according to standard steroid nomenclature. The molecule contains a hydroxyl group (-OH) at the 3-beta position, similar to cholesterol, and a double bond between carbons 5 and 6 in ring B. What makes Hebesterol distinctive is its side chain at carbon 17, which contains a cyclopropane ring formed between carbons 24 and 26, with an ethyl group at position 23 .

The exact stereochemistry of Hebesterol is defined as follows:

  • 3S configuration at the hydroxyl-bearing carbon

  • 8S, 9S, 10R, 13R, 14S, 17R configurations at the ring junction positions

  • 18-, 19+, 20+, 22-, 23-, 24-, 25+, 26-, 27-, 28-, 29+ configurations at the remaining chiral centers

Physical and Chemical Properties

Chemical Identifiers

The chemical structure of Hebesterol can be represented through various chemical notation systems:

Identifier TypeValueSource
InChIInChI=1S/C29H48O/c1-6-20(24-16-18(24)2)15-19(3)25-9-10-26-23-8-7-21-17-22(30)11-13-28(21,4)27(23)12-14-29(25,26)5/h7,18-20,22-27,30H,6,8-17H2,1-5H3/t18-,19+,20+,22-,23-,24-,25+,26-,27-,28-,29+/m0/s1
InChIKeyAAJHVCTWRPOTGA-SIGAZLDMSA-N
SMILES[C@@]12(C@(CC[C@@]1(C@@(C)[H])[H])[H])C

Spectroscopic Characterization

Spectroscopic data provides essential information for the structural elucidation and identification of Hebesterol. According to the available sources, spectral information is available in the form of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) .

Nuclear Magnetic Resonance Data

Carbon-13 NMR spectroscopy (13C NMR) data for Hebesterol has been reported and can be used for structural verification. The detailed peak assignments would correspond to the 29 carbon atoms in the molecule, with characteristic shifts for the hydroxyl-bearing carbon (C3), the olefinic carbons (C5 and C6), and the carbons involved in the cyclopropane ring structure .

Structural Comparison with Related Sterols

Hebesterol belongs to the broader class of sterols, which includes cholesterol and its derivatives. While cholesterol (C27H46O) is the predominant sterol in animal tissues, Hebesterol (C29H48O) differs in having two additional carbon atoms and a cyclopropane ring in its side chain.

Relationship to Cholesterol

Cholesterol and Hebesterol share similar core structures, including:

  • The tetracyclic ring system characteristic of steroids

  • A hydroxyl group at position 3

  • A double bond between positions 5 and 6

Unlike cholesterol, which has been extensively studied in the context of human health, less information is available regarding the biological significance of Hebesterol based on the current search results.

Chemical Registry and Documentation

Hebesterol was first registered in chemical databases on February 8, 2007, with the most recent modification to its record occurring on March 1, 2025 . This suggests ongoing research interest in this compound.

The compound has been assigned the CAS Registry Number 114174-00-4, which serves as a unique identifier in chemical literature and databases .

Limitations in Current Research

It is important to note that the available search results reveal significant gaps in the published literature regarding Hebesterol. Specific information about its natural sources, biosynthesis, biological activity, and potential applications appears limited. This suggests that Hebesterol may be:

  • A relatively rare compound in nature

  • A compound of emerging research interest

  • A compound whose biological significance remains to be fully elucidated

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